molecular formula C13H13N5O2S B10930957 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10930957
M. Wt: 303.34 g/mol
InChI Key: FIUVLKHVVFPIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring, a thiophene ring, and an oxadiazole ring, making it a versatile scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N~5~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

  • N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • N~5~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-FURYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Comparison:

  • Structural Differences: The presence of different substituents on the pyrazole or thiophene rings can lead to variations in the compound’s reactivity and biological activity.
  • Unique Features: N5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of pyrazole, thiophene, and oxadiazole rings, which may confer distinct electronic and steric properties.

Properties

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H13N5O2S/c1-2-18-8-9(7-15-18)6-14-12(19)13-16-11(17-20-13)10-4-3-5-21-10/h3-5,7-8H,2,6H2,1H3,(H,14,19)

InChI Key

FIUVLKHVVFPIGH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.